Ethyl 5,5-dimethylhex-2-enoate
Description
Ethyl 5,5-dimethylhex-2-enoate is an α,β-unsaturated ester characterized by a hex-2-enoate backbone substituted with an ethyl ester group at position 1 and two methyl groups at position 3. This compound’s structure imparts unique reactivity in organic synthesis, particularly in conjugate additions or cycloadditions.
Properties
CAS No. |
34993-65-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl 5,5-dimethylhex-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-12-9(11)7-6-8-10(2,3)4/h6-7H,5,8H2,1-4H3 |
InChI Key |
MUMIFLHCHVRJEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- This compound lacks the aldehyde (C6) and methyl (C3) substituents present in (E)-3-methyl-6-oxohex-2-enyl acetate, simplifying its reactivity profile .
- The ynoate (alkyne) and bulky diphenyl groups in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate introduce steric hindrance and electronic effects absent in the target compound .
(E)-3-Methyl-6-oxohex-2-enyl acetate
- Synthesis : Oxidative cleavage of diol precursors using HIO₄·2H₂O in THF/Et₂O, yielding 80% product.
- Reactivity : The aldehyde group at C6 enables nucleophilic additions (e.g., Grignard reactions), while the α,β-unsaturated ester participates in Diels-Alder cycloadditions.
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate
- Synthesis : Propargylation of homopropargyl alcohols using 1,3-dilithiopropyne, followed by ethoxycarbonyl protection.
- Reactivity: The alkyne moiety undergoes click chemistry or Sonogashira coupling, while the carbonate group is prone to hydrolysis.
Comparison with this compound:
- The target compound’s synthesis likely involves esterification of 5,5-dimethylhex-2-enoic acid, avoiding the need for oxidative cleavage or propargylation .
- Its alkene group would exhibit reactivity similar to (E)-3-methyl-6-oxohex-2-enyl acetate but without competing aldehyde reactivity.
Spectroscopic Data
Key Observations :
- The absence of an aldehyde peak (~9.78 ppm) in this compound simplifies its ¹H-NMR interpretation compared to (E)-3-methyl-6-oxohex-2-enyl acetate .
- The ynoate proton in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate would appear as a triplet near δ 2.5–3.0 ppm (unreported in ).
Q & A
Q. What strategies can resolve discrepancies between theoretical and experimental data in the thermodynamic properties of this compound?
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